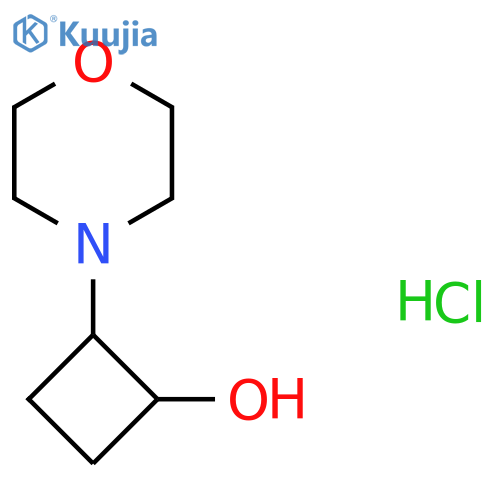Cas no 2694734-69-3 (2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride)

2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride
- EN300-32297817
- 2694734-69-3
- 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride
-
- MDL: MFCD34474753
- インチ: 1S/C8H15NO2.ClH/c10-8-2-1-7(8)9-3-5-11-6-4-9;/h7-8,10H,1-6H2;1H
- InChIKey: UAORFLFWCOOCSS-UHFFFAOYSA-N
- ほほえんだ: Cl.OC1CCC1N1CCOCC1
計算された属性
- せいみつぶんしりょう: 193.0869564g/mol
- どういたいしつりょう: 193.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32297817-0.5g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 0.5g |
$1046.0 | 2023-09-04 | ||
| Enamine | EN300-32297817-10.0g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 10g |
$5774.0 | 2023-05-24 | ||
| Enamine | EN300-32297817-10g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 10g |
$5774.0 | 2023-09-04 | ||
| Enamine | EN300-32297817-1g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 1g |
$1343.0 | 2023-09-04 | ||
| Enamine | EN300-32297817-0.05g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 0.05g |
$312.0 | 2023-09-04 | ||
| Enamine | EN300-32297817-5.0g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 5g |
$3894.0 | 2023-05-24 | ||
| Enamine | EN300-32297817-2.5g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 2.5g |
$2631.0 | 2023-09-04 | ||
| Enamine | EN300-32297817-1.0g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 1g |
$1343.0 | 2023-05-24 | ||
| Enamine | EN300-32297817-0.1g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 0.1g |
$466.0 | 2023-09-04 | ||
| Enamine | EN300-32297817-0.25g |
2-(morpholin-4-yl)cyclobutan-1-ol hydrochloride |
2694734-69-3 | 0.25g |
$666.0 | 2023-09-04 |
2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2-(Morpholin-4-yl)cyclobutan-1-ol hydrochlorideに関する追加情報
Introduction to 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride (CAS No. 2694734-69-3)
2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride, identified by the chemical compound code CAS No. 2694734-69-3, is a significant molecular entity that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has been the subject of extensive research due to its potential pharmacological properties and its role as a key intermediate in the synthesis of biologically active molecules.
The molecular structure of 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride consists of a cyclobutane ring substituted with a morpholine moiety at the 2-position and an hydroxyl group at the 1-position, with the entire molecule being saltified with hydrochloride. This structural configuration imparts distinct chemical and biological characteristics, making it a valuable candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in cyclobutane derivatives due to their diverse pharmacological activities. The cyclobutane ring, being a rigid scaffold, can influence the conformational flexibility of attached functional groups, thereby affecting the binding affinity and specificity of the compound towards biological targets. The presence of the morpholine group further enhances its potential as a pharmacophore, given morpholine derivatives are known for their role in various therapeutic applications.
2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Preliminary studies have suggested that this compound may exhibit neuroprotective effects, making it a promising candidate for further investigation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine moiety is known to enhance blood-brain barrier penetration, which is crucial for developing effective treatments for CNS disorders.
The hydroxyl group in 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride provides a site for further functionalization, allowing chemists to design analogs with enhanced pharmacological properties. This flexibility has led to several derivative compounds being explored in preclinical studies for their potential therapeutic benefits. The salt form (hydrochloride) ensures better solubility and stability, which are critical factors for pharmaceutical formulations.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride with various biological targets more accurately. Molecular docking studies have revealed that this compound can interact with enzymes and receptors involved in neurotransmitter pathways, suggesting its potential as an active ingredient in drugs designed to modulate these pathways.
The synthesis of 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically involves cyclization reactions followed by functional group transformations to introduce the morpholine and hydroxyl groups. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both research and industrial applications.
In conclusion, 2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride (CAS No. 2694734-69-3) represents a fascinating molecular entity with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable compound for further exploration in drug discovery. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.
2694734-69-3 (2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride) 関連製品
- 1820569-60-5(2-Morpholinecarboxylic acid, ethyl ester, (2R)-)
- 87173-03-3(Tripalmitoyl pentapeptide)
- 838880-77-6(1-(3-chlorophenyl)methyl-1H-1,3-benzodiazole)
- 2034341-16-5(3-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide)
- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)
- 1350468-72-2(Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)
- 1214373-78-0(2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one)
- 2171212-12-5((2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)
- 4696-76-8(Bekanamycin)




